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An Objective Comparison of MCLA-129 Efficacy in Non-Small Cell Lung Cancer

This guide provides a comprehensive cross-study comparison of the efficacy of MCLA-129, a

bispecific antibody targeting the epidermal growth factor receptor (EGFR) and mesenchymal-

epithelial transition factor (c-MET). The document is intended for researchers, scientists, and

drug development professionals, offering a detailed analysis of MCLA-129's performance

against alternative therapies in specific subsets of non-small cell lung cancer (NSCLC). All data

is presented in structured tables, with detailed experimental protocols and visual diagrams to

facilitate understanding.

Mechanism of Action
MCLA-129 is an antibody-dependent cellular cytotoxicity (ADCC) enhanced bispecific antibody.

It is designed to simultaneously target EGFR and c-MET, two key receptor tyrosine kinases

involved in tumor cell proliferation and survival.[1][2] Its proposed mechanisms of action

include:

Inhibition of Ligand Binding: MCLA-129 blocks the binding of ligands like EGF to EGFR and

HGF to c-MET, thereby preventing receptor dimerization and subsequent activation of

downstream signaling pathways.[3][4]

Receptor Degradation: The binding of MCLA-129 can lead to the internalization and

degradation of both EGFR and c-MET receptors.[5]

Immune-Mediated Cell Killing: As an IgG1 antibody, MCLA-129 can engage immune effector

cells to induce ADCC and antibody-dependent cellular phagocytosis (ADCP), leading to the
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destruction of tumor cells.[1][2][3]

This dual-targeting approach is particularly relevant in NSCLC, where upregulation of c-MET

signaling is a known mechanism of resistance to EGFR inhibitors.[1]
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Figure 1: MCLA-129 Mechanism of Action.
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Efficacy in NSCLC with MET exon 14 Skipping
(METex14) Mutations
MCLA-129 has shown promising anti-tumor activity in patients with advanced or metastatic

NSCLC harboring METex14 skipping mutations.[6][7] Below is a comparison of its efficacy with

approved MET tyrosine kinase inhibitors (TKIs), capmatinib and tepotinib.

Treatment
(Trial)

Patient
Population

Overall
Response
Rate (ORR)

Disease
Control Rate
(DCR)

Duration of
Response
(DoR)

MCLA-129

(Phase 1/2;

NCT04930432)

[7]

Previously

Treated

43.5%

(confirmed)
- -

Prior MET TKI 37.5% 93.8% -

Capmatinib

(GEOMETRY

mono-1;

NCT02414139)

[8][9]

Treatment-Naïve 68% 96.4% 16.6 months

Previously

Treated
44% 78.3% 9.7 months

Tepotinib

(VISION;

NCT02864992)

[10][11]

Treatment-Naïve 57% -

40% of

responders ≥12

months

Previously

Treated
45% -

36% of

responders ≥12

months

Efficacy in NSCLC with EGFR exon 20 Insertion
(EGFRex20ins) Mutations
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The treatment landscape for NSCLC with EGFRex20ins mutations has been challenging due to

resistance to conventional EGFR TKIs. MCLA-129 is being evaluated in this patient population,

with amivantamab and platinum-based chemotherapy as key comparators.

Treatment
(Trial)

Patient
Population

Overall
Response
Rate (ORR)

Disease
Control
Rate (DCR)

Duration of
Response
(DoR)

Progressio
n-Free
Survival
(PFS)

MCLA-129

(Phase 1/2;

NCT0493043

2)[7]

Previously

Treated

28.6%

(confirmed)
- - -

Amivantamab

(CHRYSALIS

;

NCT0260977

6)[12][13]

Previously

Treated

(Post-

Platinum

Chemotherap

y)

40% - 11.1 months 8.3 months

Platinum-

Based

Chemotherap

y

(Retrospectiv

e)[14]

First-Line 39% - - 7.1 months

Efficacy in EGFR-Mutated NSCLC (Combination
Therapy)
MCLA-129 is also being investigated in combination with the third-generation EGFR TKI,

osimertinib, for patients with sensitizing EGFR mutations, both as a first-line treatment and for

those who have progressed on osimertinib.
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Treatment
Combination (Trial)

Patient Population
Overall Response
Rate (ORR)

Disease Control
Rate (DCR)

MCLA-129 +

Osimertinib

(NCT04868877)[15]

[16]

First-Line (1L)

Treatment-Naïve

80% (unconfirmed

PR)
90%

Second-Line Plus

(2L+) Post-

Osimertinib

50% (unconfirmed

PR)
82%

Experimental Protocols
MCLA-129 Phase 1/2 Clinical Trials (NCT04868877,
NCT04930432)

Study Design: These are ongoing, open-label, multicenter, non-randomized Phase 1/2

studies. The studies consist of a dose-escalation phase to determine the recommended

Phase 2 dose (RP2D) and dose-expansion cohorts to evaluate efficacy and safety in specific

patient populations.[6][7]

Patient Population: Patients with advanced or metastatic solid tumors, including NSCLC with

specific genomic alterations (METex14 skipping, EGFRex20ins, sensitizing EGFR mutations)

who have progressed on prior therapies.[6][7]

Treatment: MCLA-129 is administered as an intravenous (IV) infusion, with the RP2D

established at 1500 mg every two weeks (Q2W).[6][15] In the combination cohort,

osimertinib is administered orally at 80 mg once daily.[15][16]

Endpoints: The primary endpoint is safety and tolerability, and to determine the RP2D.

Secondary endpoints include Overall Response Rate (ORR) per RECIST v1.1, Duration of

Response (DoR), Disease Control Rate (DCR), and Progression-Free Survival (PFS).[6][15]

Tumor Assessment: Tumor imaging is conducted every 8 weeks.[6][15]
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Figure 2: Generalized Clinical Trial Workflow.
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Comparative Logic
The evaluation of MCLA-129's efficacy is based on a comparison with established standards of

care and other targeted therapies for specific molecularly defined NSCLC populations. The

choice of comparator is critical for contextualizing the clinical potential of MCLA-129.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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